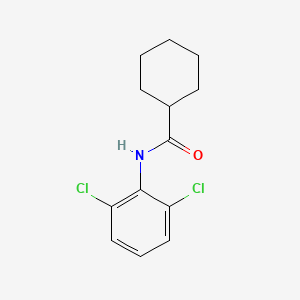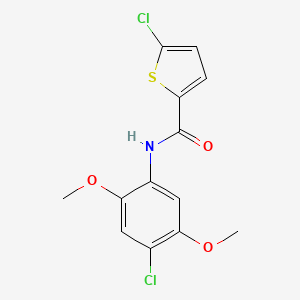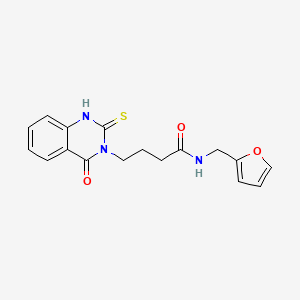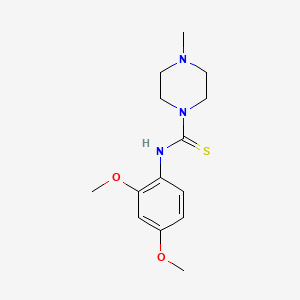
5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione, commonly known as Dibenzoylmethane (DBM), is a natural compound found in various plants, including turmeric, licorice, and some species of ferns. DBM has gained attention in scientific research due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-oxidant effects.
作用机制
The mechanism of action of 5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of various enzymes and proteins involved in inflammation and cancer development, including COX-2, NF-κB, and Akt. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of inflammatory enzymes, such as COX-2. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells. Additionally, this compound has been found to increase the activity of antioxidant enzymes, such as SOD and CAT, and reduce oxidative stress.
实验室实验的优点和局限性
5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione has several advantages for lab experiments, including its low toxicity and availability. This compound is a natural compound that is easily synthesized and can be obtained from various natural sources. However, this compound has some limitations, including its poor solubility in water and low bioavailability. These limitations can affect the effectiveness of this compound in vivo and may require the use of alternative delivery methods, such as liposomes or nanoparticles.
未来方向
There are several future directions for 5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione research. One area of research is the development of novel delivery methods to enhance the bioavailability and effectiveness of this compound in vivo. Another area of research is the investigation of the potential synergistic effects of this compound with other natural compounds or drugs. Additionally, further studies are needed to investigate the potential therapeutic effects of this compound in various diseases, including cancer, inflammation, and neurodegenerative diseases.
Conclusion:
In conclusion, this compound is a natural compound with potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-oxidant effects. This compound has been extensively studied in scientific research, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential therapeutic benefits of this compound and to develop effective delivery methods for its use in vivo.
合成方法
5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione can be synthesized by the reaction of benzoyl chloride and cyclohexanone in the presence of sodium hydroxide. The reaction results in the formation of 1,3-cyclohexanedione, which is then reacted with benzene acetyl chloride to form this compound.
科学研究应用
5,5-dimethyl-2-(phenylacetyl)-1,3-cyclohexanedione has been extensively studied for its potential therapeutic properties. Research has shown that this compound has anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases, such as arthritis, asthma, and inflammatory bowel disease. This compound has also been found to have anti-cancer properties, which can be useful in the treatment of various types of cancer, including breast, prostate, and lung cancer. Additionally, this compound has been shown to have anti-oxidant properties, which can protect cells from oxidative damage and reduce the risk of chronic diseases.
属性
IUPAC Name |
5,5-dimethyl-2-(2-phenylacetyl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-16(2)9-13(18)15(14(19)10-16)12(17)8-11-6-4-3-5-7-11/h3-7,15H,8-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCISVIVDOGXIAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C(=O)CC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(1-ethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5803213.png)

![methyl {4-[(dimethylamino)sulfonyl]phenyl}carbamate](/img/structure/B5803236.png)

![N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5803253.png)

![N-[3-(aminocarbonyl)-4-(4-morpholinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5803288.png)


![ethyl 4-({[(5-isopropyl-4-methyl-1H-imidazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5803309.png)
![N-(5-methyl-1,3-thiazol-2-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5803314.png)
